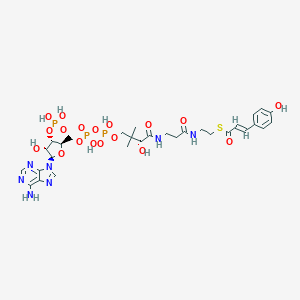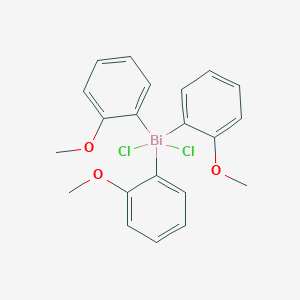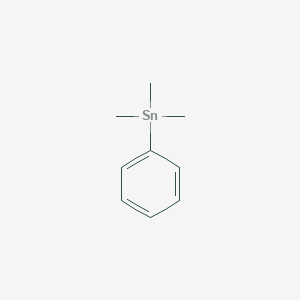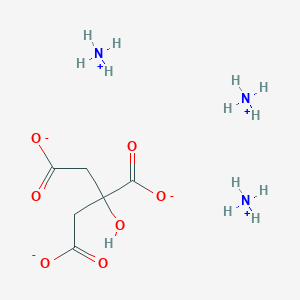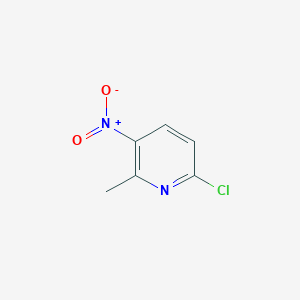
1,2-Octanoylphosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Octanoylphosphatidylcholine (Oct-PC) is a naturally occurring phospholipid that is found in various biological membranes. It is a derivative of phosphatidylcholine, which is the major component of cell membranes. Oct-PC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1,2-Octanoylphosphatidylcholine is not fully understood. However, it is believed to work by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. 1,2-Octanoylphosphatidylcholine has also been shown to regulate the expression of various genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
1,2-Octanoylphosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1,2-Octanoylphosphatidylcholine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1,2-Octanoylphosphatidylcholine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Octanoylphosphatidylcholine has several advantages for lab experiments. It is a naturally occurring phospholipid and is readily available. It is also stable and can be easily synthesized. However, 1,2-Octanoylphosphatidylcholine has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. Additionally, 1,2-Octanoylphosphatidylcholine can be expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on 1,2-Octanoylphosphatidylcholine. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further research is needed to understand the mechanism of action of 1,2-Octanoylphosphatidylcholine and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of 1,2-Octanoylphosphatidylcholine in humans.
Conclusion:
In conclusion, 1,2-Octanoylphosphatidylcholine is a naturally occurring phospholipid that has potential therapeutic applications in various diseases. It can be synthesized by various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1,2-Octanoylphosphatidylcholine, including exploring its potential therapeutic applications in other diseases, investigating its potential as a drug delivery system, and evaluating its safety and efficacy in humans.
Métodos De Síntesis
1,2-Octanoylphosphatidylcholine can be synthesized by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 1-octanol with phosphorus oxychloride, followed by the reaction with choline chloride. Enzymatic synthesis involves the use of phospholipase A2 to catalyze the reaction between 1-octanoyl-sn-glycero-3-phosphocholine and choline. Microbial synthesis involves the use of microorganisms, such as Escherichia coli, to produce 1,2-Octanoylphosphatidylcholine.
Aplicaciones Científicas De Investigación
1,2-Octanoylphosphatidylcholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a drug delivery system for various drugs, including anti-cancer drugs.
Propiedades
Número CAS |
111466-75-2 |
|---|---|
Nombre del producto |
1,2-Octanoylphosphatidylcholine |
Fórmula molecular |
C24H48NO8P |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
Clave InChI |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Otros números CAS |
111466-75-2 |
Sinónimos |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



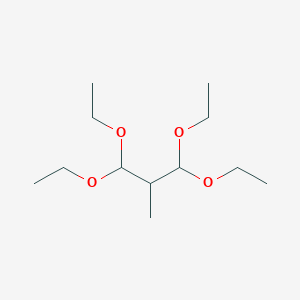
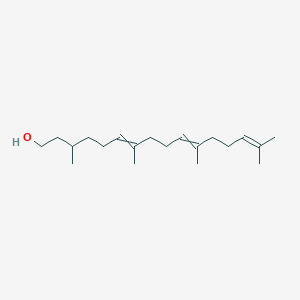
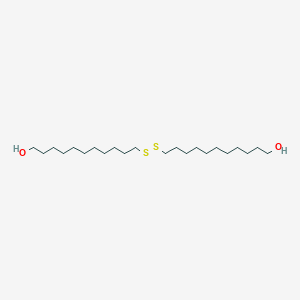
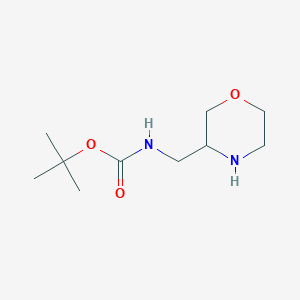
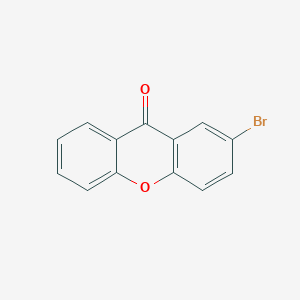
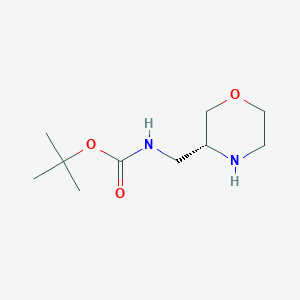
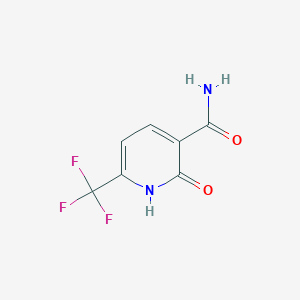
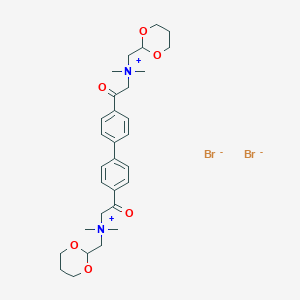
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
